molecular formula C18H17FN2 B10907970 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B10907970
M. Wt: 280.3 g/mol
InChI Key: PGRKEHDQDLLYOH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties .

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using microwave irradiation to shorten reaction times .

Chemical Reactions Analysis

1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist at certain receptors in the central nervous system, leading to its potential use as a therapeutic agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:

  • 1-(4-methylphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • 1-(4-chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • 1-(4-bromophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C18H17FN2

Molecular Weight

280.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H17FN2/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12/h2-7,10,17,20-21H,8-9H2,1H3

InChI Key

PGRKEHDQDLLYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F

Origin of Product

United States

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